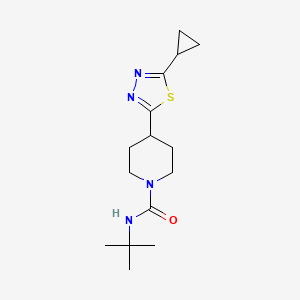

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiadiazole ring, a cyclopropyl group, and a tert-butyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

Coupling Reactions: The final step involves coupling the thiadiazole and piperidine rings with the tert-butyl group under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the piperidine ring.

Reduction: Reduction reactions can occur at various functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, especially at the piperidine ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing thiadiazole moieties exhibit promising anticancer activities. The structure of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis. In vitro studies have shown that similar thiadiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting key signaling pathways such as the PI3K-AKT and NF-kB pathways .

1.2 Neuroprotective Effects

Studies have indicated that certain piperidine derivatives possess neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide or herbicide. Thiadiazole derivatives have been reported to exhibit fungicidal and insecticidal properties. Research into similar compounds has shown effectiveness against a range of agricultural pests, indicating that this compound could be developed into a novel agricultural chemical for crop protection .

Material Science

3.1 Organic Electronics

The unique electronic properties of thiadiazole-containing compounds have led to their exploration in organic electronics. This compound may serve as an organic semiconductor or as part of a composite material for electronic devices. Its stability and conductivity could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Summary of Case Studies

Mécanisme D'action

The mechanism of action of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(tert-butyl)-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

- N-(tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide lies in the presence of the cyclopropyl group, which may impart distinct chemical and biological properties compared to its analogs.

Activité Biologique

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The unique structure of this compound incorporates a piperidine ring and a thiadiazole moiety, which are known to influence various biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H24N4OS, with a molecular weight of approximately 308.4 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the cyclopropyl group may contribute to its biological interactions .

Biological Activity Overview

Compounds containing thiadiazole rings have been reported to exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Research indicates that compounds similar to N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine derivatives may possess significant anticancer properties. For instance, studies on related piperidine carboxamides have shown promising results in inhibiting tumor cell proliferation through mechanisms such as tubulin inhibition .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 120 | Tubulin inhibitor |

| Compound B | 50 | Apoptosis induction |

| N-tert-butyl-4-(5-cyclopropyl... | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine may exhibit antifungal and antibacterial activities. The structural features that contribute to these effects include the ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Understanding the mechanisms through which N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine exerts its biological effects is crucial for its development as a therapeutic agent.

Pharmacodynamics

The pharmacodynamics of this compound are influenced by its interactions with specific biological targets. For instance:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest.

- Apoptotic Pathways : Activation of apoptotic pathways has been observed in related structures, indicating potential for inducing cancer cell death.

Case Studies

Recent literature provides insights into the biological activity of thiadiazole-containing compounds:

- Study on Thiadiazole Derivatives : A study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy .

- Antifungal Activity Assessment : Another research effort focused on evaluating the antifungal properties of thiadiazole derivatives, revealing promising results against several fungal strains .

Propriétés

IUPAC Name |

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4OS/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPDSYPASZMIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.